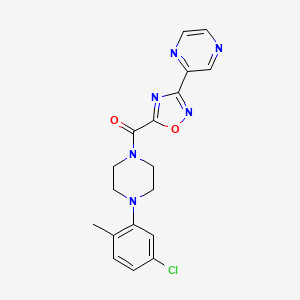

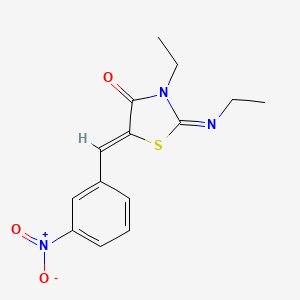

![molecular formula C16H18N4O4S B3017948 Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941897-14-9](/img/structure/B3017948.png)

Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azolo[1,5-a]pyrimidines typically involves a three-component reaction. For instance, the synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines is achieved by reacting aminoazoles with acetoacetic ester and various aldehydes . Although the specific synthesis of the compound is not detailed in the provided papers, the general method suggests that a similar approach could be employed, possibly involving a 3,4-dihydroxyphenyl aldehyde and a methylthio-substituted aminoazole as starting materials.

Molecular Structure Analysis

X-ray analysis has been used to determine the structure of related compounds, such as 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one . This technique could be applied to the compound to confirm its molecular structure. Additionally, the use of carbon-13 NMR spectroscopy has been instrumental in assigning chemical shift values in similar compounds, which could be indicative of the environment of different carbon atoms within the molecule .

Chemical Reactions Analysis

The azolo[1,5-a]pyrimidines exhibit interesting reactivity, such as ring-chain isomerism, which is influenced by the solvent and the substituents on the molecule . For the compound , the presence of a 3,4-dihydroxyphenyl group and a methylthio substituent could affect its reactivity and the types of isomerism or other chemical transformations it may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of azolo[1,5-a]pyrimidines have been characterized using various analytical techniques. For example, 2-R-7-methyl[1,2,4]triazolo[2,3-a]pyrimidines were analyzed using elemental analysis, 1H NMR spectroscopy, and X-ray diffraction . Theoretical calculations, such as DFT methods, have also been employed to predict the frontier orbitals, molecular electrostatic potential, and geometries of these molecules . These methods could be applied to the compound to gain a comprehensive understanding of its properties.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs have been synthesized and evaluated for their potential in various biological and chemical applications. A significant focus has been on their tuberculostatic activity, where structural analogs of this compound have been created and tested for their effectiveness against tuberculosis. These compounds were synthesized using three-component condensations, revealing a detailed analysis of structure-activity relationships (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Additionally, the antimicrobial properties of related compounds have been explored, showing effectiveness against various strains of bacteria and fungi. This suggests a potential for these compounds to be used in developing new antimicrobial agents. The research indicates that modifications to the chemical structure can lead to significant changes in biological activity, highlighting the importance of these compounds in the development of new pharmaceuticals (Youssef, Abbady, Ahmed, & Omar, 2011).

Chemical Transformations and Synthesis Methods

The compound and its derivatives have also been studied for their chemical properties and transformation capabilities. For instance, research into the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction has provided insights into the chemical behavior and potential synthetic applications of these molecules. Such studies are crucial for understanding the mechanisms underlying these transformations and for exploring new synthetic pathways (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Moreover, innovative synthesis methods have been developed to create derivatives of this compound, demonstrating the versatility and potential for these compounds in chemical research. These methods emphasize eco-friendly approaches and the use of green chemistry principles, further enhancing the value of this compound in scientific research (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).

Mécanisme D'action

Orientations Futures

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research may focus on further optimizing these compounds for increased biological activity while maintaining favorable physicochemical properties . Another potential area of research could be the development of lead compounds for gastric cancer therapy via the mitochondria pathway .

Propriétés

IUPAC Name |

ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-4-24-14(23)12-8(2)17-15-18-16(25-3)19-20(15)13(12)9-5-6-10(21)11(22)7-9/h5-7,13,21-22H,4H2,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNXOUHMGHREFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=C(C=C3)O)O)SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

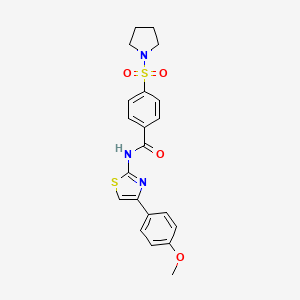

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B3017865.png)

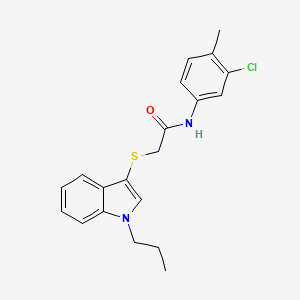

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride](/img/structure/B3017867.png)

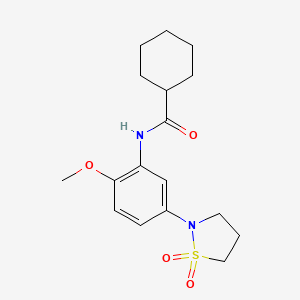

![1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride](/img/structure/B3017872.png)

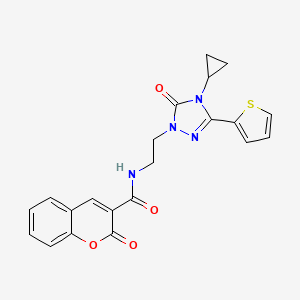

![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3017873.png)

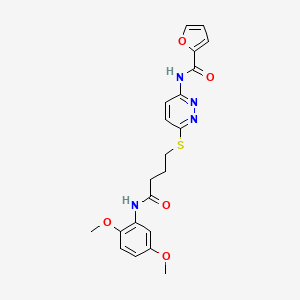

![[2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3017884.png)

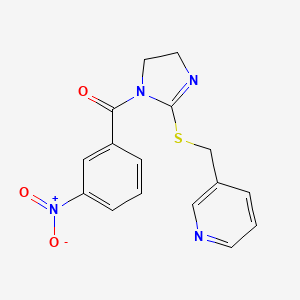

![2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3017888.png)